![molecular formula C16H15BrN2O B2829941 1-(1-(4-bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 571919-57-8](/img/structure/B2829941.png)
1-(1-(4-bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(1-(4-bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol” is a benzimidazole derivative . Benzimidazoles are an important class of heterocyclic compounds that have a wide range of applications, including pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the cyclization of amido-nitriles . The reaction conditions are usually mild enough to include a variety of functional groups, including aryl halides .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by a benzene ring fused to an imidazole ring . The imidazole ring contains two nitrogen atoms, which can participate in various chemical reactions .Chemical Reactions Analysis
Benzimidazole derivatives can undergo a variety of chemical reactions due to the presence of the imidazole ring. For example, they can react with α-azidoenones at 120 °C in acetonitrile to form substituted imidazoles .Scientific Research Applications
Heme Oxygenase-1 (HO-1) Inhibition
1-(1-(4-bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol: has been identified as a potent and selective inhibitor of heme oxygenase-1 (HO-1). HO-1 plays a crucial role in heme catabolism, and its dysregulation is associated with various diseases, including inflammation, oxidative stress, and cancer. Researchers have investigated this compound’s ability to modulate HO-1 activity, potentially leading to therapeutic interventions .
OLED Material
The compound’s electronic and optical properties make it promising for organic light-emitting diodes (OLEDs). Specifically, 1-(1-(4-bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol (CN-BPPI) has been studied for its ability to form stable amorphous films upon thermal evaporation. These properties are crucial for OLED applications, where morphological stability ensures efficient device performance .
Chiral Separation
Chromatography methods have been employed to separate enantiomers of this compound. Researchers have developed high-performance liquid chromatography (HPLC) methods for semipreparative enantioresolution. Notably, Lux Cellulose-1 and Lux Cellulose-2 chiral stationary phases were identified as optimal choices for resolving the enantiomers of 1-(1-(4-bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol and related analogs .
Drug Discovery
In academia and pharmaceutical research, small-scale semipreparative enantioseparations are valuable for early drug discovery. The ability to obtain both enantiomers in high purity using chromatography facilitates comparative biological tests. Researchers have explored the compound’s enantioselective separation to support drug development efforts .
Chemical Synthesis
The compound’s unique benzimidazole and benzodiazole moieties make it an interesting building block for chemical synthesis. Researchers have investigated its reactivity and potential for constructing more complex molecules. Applications include the synthesis of novel pharmaceuticals or functional materials.
Organic Synthesis
Beyond its specific applications, 1-(1-(4-bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol can serve as a versatile intermediate in organic synthesis. Chemists have utilized it to access diverse derivatives, exploring its potential in designing new compounds with tailored properties .
Mechanism of Action
properties
IUPAC Name |
1-[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O/c1-11(20)16-18-14-4-2-3-5-15(14)19(16)10-12-6-8-13(17)9-7-12/h2-9,11,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVCUWAUKOUKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-ethyl 3-allyl-2-((4-isopropoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2829859.png)
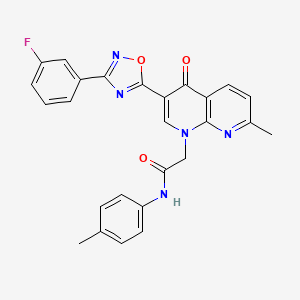
![Tert-butyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate](/img/structure/B2829862.png)

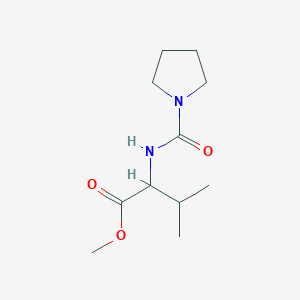
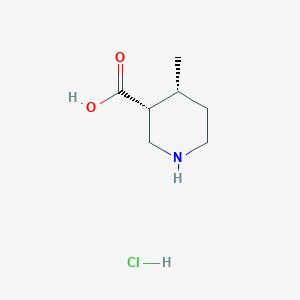
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2829871.png)
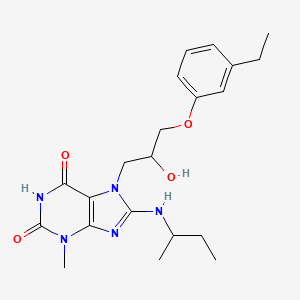
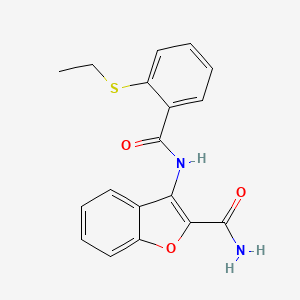
![1-((1-(Benzo[b]thiophen-3-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2829874.png)
![2-[4-(Propan-2-yloxy)benzenesulfonyl]propanehydrazide](/img/structure/B2829875.png)
![2-hydroxy-N-(3-methoxybenzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2829878.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2829880.png)